AC-264613 is a small molecule identified as a potent agonist of the protease-activated receptor 2. This compound plays a significant role in various biological processes, particularly in inflammation and cancer signaling pathways. As a member of the G protein-coupled receptor family, AC-264613 has been studied for its ability to activate protease-activated receptor 2, leading to downstream signaling effects.
AC-264613 was developed by Arcadia Pharmaceuticals and is characterized as the first selective agonist for protease-activated receptor 2. Its development involved various assays to evaluate its potency and efficacy in cellular systems, including cellular proliferation assays and calcium mobilization assays .
AC-264613 is classified as a small-molecule drug and specifically falls under the category of agonists for G protein-coupled receptors, with a focus on protease-activated receptor 2. Its chemical structure is defined by its specific substitutions that enhance its activity and selectivity towards this receptor.
The synthesis of AC-264613 involves solid-phase peptide synthesis techniques, utilizing standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the construction of complex peptide sequences while ensuring high purity levels.
The molecular structure of AC-264613 features specific functional groups that contribute to its activity as an agonist. The presence of bromine at the meta position on the aromatic ring has been identified as critical for its potency .
AC-264613 undergoes various chemical reactions primarily related to its interaction with protease-activated receptor 2. Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as calcium mobilization and phosphatidylinositol hydrolysis.
The mechanism of action for AC-264613 involves its binding to protease-activated receptor 2, leading to the activation of G proteins that initiate downstream signaling cascades. This process includes:
Studies have shown that AC-264613 can significantly influence the expression levels of key proteins involved in inflammatory responses, such as interferon regulatory factor 5 and p53 in macrophages .
AC-264613 is a solid at room temperature with good solubility in organic solvents commonly used in laboratory settings.
AC-264613 has potential applications in:
Protease-activated receptor 2 (PAR2), a G-protein-coupled receptor (GPCR), is activated through proteolytic cleavage of its N-terminus by serine proteases (e.g., trypsin), revealing a tethered ligand that triggers intracellular signaling. PAR2 regulates diverse physiological processes, including inflammation, pain, tissue repair, and immune responses [1] [4]. Its involvement in chronic diseases—such as rheumatoid arthritis, inflammatory bowel disease, and neuropsychiatric disorders—makes it a compelling therapeutic target [1] [2]. AC-264613, a novel small-molecule PAR2 agonist, emerged to overcome limitations of peptide-based PAR2 modulators. With high selectivity, blood-brain barrier (BBB) permeability, and robust efficacy in preclinical models, AC-264613 enables precise investigation of PAR2's therapeutic potential [3] [7] [9].
PAR2 activation exhibits context-dependent duality: In immune cells, it exacerbates inflammation, whereas in damaged tissues, it promotes repair [10]. This bifurcation underpins its roles in autoimmune and neuropsychiatric diseases.
Inflammatory and Autoimmune Disorders
Table 1: PAR2 in Inflammatory and Autoimmune Diseases
Disease | Role of PAR2 | Key Evidence |
---|---|---|
Rheumatoid Arthritis | Pro-inflammatory cytokine release, joint erosion | ↑ PAR2 in synovium; PAR2-KO mice show reduced edema [1] [10] |
CIPN | Pain signaling, neuronal damage | PAR2 antagonism reverses paclitaxel-induced allodynia [6] |
Type 1 Diabetes | β-cell protection from immune attack | β-cell-specific PAR2 deletion exacerbates islet damage [10] |
Neuropsychiatric Disorders
Table 2: PAR2 in Neuropsychiatric and CNS Disorders
Disorder | Role of PAR2 | Key Evidence |
---|---|---|
Depression | Inflammation-mediated behavioral changes | AC-264613 ↑ serum IL-6, ↓ sucrose preference [2] |
Neurodegeneration | Neuroprotection against excitotoxicity | AC-264613 ↓ kainate-induced neuron death [4] |
Medicinal Chemistry and Design
AC-264613 ((±)-(3R,4S)-2-Oxo-4-phenyl-3-pyrrolidinecarboxylic acid 2-[1-(3-bromophenyl)ethylidene]hydrazide) was developed to overcome limitations of peptide-based PAR2 agonists (e.g., SLIGRL-NH₂), which exhibit poor bioavailability, enzymatic instability, and low BBB penetration [8]. Key optimizations included:
Pharmacological Profile
Table 3: Pharmacological Properties of AC-264613
Parameter | Value | Assay System |
---|---|---|
PAR2 Agonism (pEC₅₀) | 7.5 | Calcium mobilization in HEK293 cells [7] |
Selectivity | >30 receptors tested (no activity) | Broad GPCR screening [3] |
Solubility | 100 mM in DMSO | Chemical stability testing [7] |
Molecular Weight | 400.27 g/mol | HPLC-validated synthesis [3] |
Structural Insights and Binding Mechanism
Docking studies using PAR2 crystal structures reveal that AC-264613 occupies a lipophilic pocket near extracellular loop 2 (ECL2), engaging residues Phe²⁴⁰ and Leu⁶⁹. Unlike peptide agonists, its binding is minimally affected by ECL2 charge-swap mutations (e.g., E232A), but potentiated by the F240S polymorphic variant [9].
Mechanistic Advantages for Disease Modulation
Preclinical Evidence
Table 4: Key Preclinical Findings with AC-264613
Disease Model | Outcome | Proposed Mechanism |
---|---|---|
LPS-induced depression | ↓ Sucrose preference, ↑ IL-6 | Peripheral cytokine-brain signaling [2] |
Kainate excitotoxicity | ↓ Neuron death by 40-60% | PAR2 internalization/β-arrestin bias [4] |
Macrophage activation | ↓ IL-12p40 via p53/β-arrestin-2 | IRF5 suppression [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1